2,4-Dimethylpyrimido[1,2-b]indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylpyrimido[1,2-b]indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-8-7-9(2)15-12(13-8)10-5-3-4-6-11(10)14-15/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIBOZOJVJURDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C3C=CC=CC3=NN12)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Pyrimido 1,2 B Indazole Scaffolds
Cyclization Reactions for Pyrimido[1,2-b]indazole Nucleus Formation
The construction of the fused tricyclic core of pyrimido[1,2-b]indazoles is the cornerstone of its synthesis. Various cyclization strategies have been developed to achieve this, often relying on the versatile reactivity of 3-aminoindazoles as a key building block. These methods range from multi-component reactions that build complexity in a single step to classic condensation approaches.
Multi-component Cyclizations via 1,3-Vinylimine Ion Intermediates
A novel and efficient approach to the pyrimido[1,2-b]indazole skeleton involves a visible-light-driven three-component cyclization. acs.orgacs.org This method proceeds by trapping a 1,3-vinylimine ion intermediate, which is generated in situ. The reaction brings together 3-aminoindazoles, enaminones, and bromodifluoroacetic acid derivatives under mild conditions to directly form the fused heterocyclic system. acs.orgnih.gov This photoredox-catalyzed strategy represents a significant advancement, as it allows for the introduction of a variety of substituents, including aliphatic groups, and demonstrates compatibility with complex bioactive molecules. acs.orgacs.org The use of bromodifluoroacetic acid derivatives as a C1-synthon in this photoinduced multicomponent reaction is a notable feature of this methodology. acs.orgacs.org
Facile Condensation Reactions of 3-Aminoindazoles with 1,3-Dialdehydes
A straightforward and effective method for synthesizing the pyrimido[1,2-b]indazole core is the direct condensation of 3-aminoindazoles with 1,3-dialdehydes. proquest.commdpi.com This synthetic route is advantageous due to its operational simplicity, economic viability, and tolerance for a range of functional groups on both substrates. proquest.com The reaction has been successfully employed to produce pyridyl- and indoleninyl-substituted pyrimido[1,2-b]indazoles in good to high yields. mdpi.com The regioselectivity of the synthesis is influenced by the reactants and the reaction conditions, leading to the specific formation of the pyrimido[1,2-b]indazole isomer. proquest.com The structural identity of the resulting compounds has been confirmed through various spectroscopic methods and X-ray crystallography, which also revealed significant π-electron density delocalization across the fused ring system. proquest.commdpi.com
Cyclocondensation with Ketoesters, including Trifluoroacetoacetate
The cyclocondensation of 3-aminoindazoles with β-ketoesters is a well-established and versatile method for constructing the pyrimido[1,2-b]indazole system, particularly for producing derivatives with a carbonyl group on the pyrimidine (B1678525) ring. mdpi.comnih.gov A notable application of this strategy is the synthesis of 2-trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-one derivatives. mdpi.com This is achieved through a simple condensation of various substituted 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro-3-oxobutanoate (trifluoroacetoacetate) in the presence of polyphosphoric acid, yielding the products in good to excellent yields. mdpi.com This approach highlights the utility of fluorinated building blocks in accessing pyrimido[1,2-b]indazoles with potentially valuable pharmacological properties. mdpi.comnih.gov
| Starting 3-Aminoindazole | Product | Yield (%) |
| 3-Aminoindazole | 2-Trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-one | 70 |
| 5-Chloro-3-aminoindazole | 10-Chloro-2-trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-one | 98 |
| 5-Nitro-3-aminoindazole | 10-Nitro-2-trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-one | 75 |
| 5-(Trifluoromethyl)-3-aminoindazole | 2,10-Bis(trifluoromethyl)-1H-pyrimido[1,2-b]indazol-4-one | 76 |
| 6-Fluoro-3-aminoindazole | 9-Fluoro-2-trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-one | 90 |
This table presents a selection of synthesized 2-trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-one derivatives and their corresponding yields, based on data from the cyclocondensation of substituted 3-aminoindazoles with ethyl 4,4,4-trifluoroacetoacetate. mdpi.com
Metal-Mediated Cyclization Approaches for Fused Tricyclic Systems
Metal catalysis provides an effective platform for the synthesis of highly functionalized pyrimido[1,2-b]indazoles. One prominent example is a three-component reaction between a 1H-indazol-3-amine, an aldehyde, and an alkyne, which proceeds via an A³ coupling (alkyne-aldehyde-amine) reaction. rsc.org This transformation, often catalyzed by copper salts like CuSO₄·5H₂O, undergoes a 6-endo-dig cyclization to furnish the desired tricyclic products. rsc.orgrsc.org Iron(III) chloride (FeCl₃) has also been utilized as an efficient catalyst for similar three-component coupling reactions to afford 2,4-disubstituted pyrimido[1,2-b]indazoles in good to excellent yields. researchgate.net These metal-mediated strategies offer a powerful means to assemble the core structure with a high degree of molecular diversity. nih.gov
Metal-Free Divergent Synthetic Pathways through Selective Intermediate Trapping
In addition to metal-catalyzed routes, metal-free multicomponent reactions have been developed for the regioselective synthesis of pyrimido[1,2-b]indazoles. mdpi.com One such approach involves a domino-type reaction between 3-aminoindazole, aryl aldehydes, and acetophenones in the presence of a base like KOH in DMF. mdpi.com This method allows for the substitution of the aldehyde-derived group at the C-4 position of the pyrimido[1,2-b]indazole core. mdpi.com Furthermore, an oxidant-controlled divergent synthesis has been developed that relies on the selective cyclization of an in-situ generated enone intermediate with 1H-indazol-3-amine, forming three new C-N bonds in a one-pot, metal-free process. researchgate.net These strategies showcase the potential of controlling reaction pathways by selectively trapping intermediates to achieve structural diversity without the need for metal catalysts. mdpi.comresearchgate.net
Functionalization and Derivatization Strategies for Pyrimido[1,2-b]indazoles
Once the pyrimido[1,2-b]indazole scaffold is constructed, further functionalization can be carried out to generate a library of diverse derivatives. A common and effective strategy involves the chemical modification of pyrimido[1,2-b]indazol-4-one precursors.
The ketone functionality at the C-4 position can be readily converted into a more reactive leaving group, such as a chloride, by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.com This generates 4-chloro-pyrimido[1,2-b]indazole intermediates, which are versatile substrates for various cross-coupling and nucleophilic substitution reactions. mdpi.comnih.gov
These chlorinated scaffolds serve as excellent precursors for:
Suzuki-Miyaura Cross-Coupling: Reaction with various boronic acids in the presence of a palladium catalyst allows for the introduction of a wide range of aryl and heteroaryl substituents at the C-4 position.
Aromatic Nucleophilic Substitution (SₙAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C-4 chloro group by various nucleophiles. This has been successfully demonstrated with primary and secondary amines, such as n-propylamine, benzylamine, morpholine, and pyrrolidine, to yield novel 4-amino-pyrimido[1,2-b]indazole derivatives. mdpi.com
These functionalization techniques significantly expand the chemical space accessible from a common pyrimido[1,2-b]indazol-4-one intermediate, enabling the synthesis of highly diverse libraries for further investigation. mdpi.comnih.gov
| Nucleophile | Product | Yield (%) |
| n-Propylamine | 4-(Propylamino)-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 52 |
| Benzylamine | 4-(Benzylamino)-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 62 |
| Morpholine | 4-(Morpholin-4-yl)-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 60 |
| Pyrrolidine | 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 78 |
This table illustrates the derivatization of a 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole intermediate via SₙAr reactions with various amines, showcasing the yields of the resulting 4-amino substituted products. mdpi.com
Suzuki-Miyaura Cross-Coupling for Diverse Arylation
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and it has been effectively applied to the arylation of the pyrimido[1,2-b]indazole scaffold. nih.govyonedalabs.com This palladium-catalyzed reaction allows for the introduction of a wide array of aryl and heteroaryl groups, primarily at the C-4 position of the tricyclic system, starting from a halogenated precursor.
The functionalization of 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole derivatives has been successfully achieved using various arylboronic acids. nih.govmdpi.com The reactions are typically performed using a palladium catalyst such as PdCl₂(PPh₃)₂ in a 1,4-dioxane/water solvent system with a base like sodium carbonate. mdpi.com The protocol demonstrates broad substrate compatibility, efficiently coupling with arylboronic acids that possess either electron-donating or electron-withdrawing substituents, leading to good to excellent yields of the desired 4-arylated products. nih.govmdpi.com For instance, 4-methyl and 3-methylphenylboronic acids have been coupled to yield arylation products in up to 98% yield. mdpi.com This method's efficiency is not significantly affected by the position of bromine on the aromatic ring of brominated pyrimido[1,2-b]indazol-2-ones, demonstrating its robustness. nih.gov
| Entry | Halogenated Substrate | Arylboronic Acid | Catalyst/Base | Yield (%) | Reference |
| 1 | 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 4-methoxyphenylboronic acid | PdCl₂(PPh₃)₂ / Na₂CO₃ | >73 | mdpi.com |
| 2 | 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 4-methylphenylboronic acid | PdCl₂(PPh₃)₂ / Na₂CO₃ | 98 | mdpi.com |
| 3 | 9-bromo-pyrimido[1,2-b]indazol-2-one | phenylboronic acid | XPhosPdG2/XPhos / K₂CO₃ | 72 | nih.gov |
| 4 | 7-bromo-pyrimido[1,2-b]indazol-2-one | phenylboronic acid | XPhosPdG2/XPhos / K₂CO₃ | 70 | nih.gov |
Aromatic Nucleophilic Substitution (SNAr) Reactions for Scaffold Modification
Aromatic nucleophilic substitution (SNAr) offers a complementary strategy for modifying the pyrimido[1,2-b]indazole core, particularly for introducing nitrogen, sulfur, and oxygen-based functionalities. nih.gov This method relies on the displacement of a leaving group, typically a halide at the C-4 position, by a nucleophile.
The reactivity of 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole derivatives in SNAr reactions has been explored to diversify the scaffold. nih.gov The chloride moiety can be readily displaced by various nucleophiles. For example, amination using morpholine as a model substrate proceeds efficiently. nih.gov The reaction is also compatible with aromatic amines, including aniline and its substituted derivatives, leading to N-arylation products in acceptable yields ranging from 48% to 54%. nih.gov Furthermore, the versatility of SNAr is demonstrated by the successful reaction with alkylthiols; ethyl 2-mercaptoacetate reacts with the chlorinated substrate to provide the corresponding thiolation product in 67% yield. nih.gov
| Entry | Substrate | Nucleophile | Product Type | Yield (%) | Reference |
| 1 | 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | Morpholine | 4-amino derivative | - | nih.gov |
| 2 | 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | Aniline | N-arylation product | 48-54 | nih.gov |
| 3 | 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | Bromine-substituted aniline | N-arylation product | 48-54 | nih.gov |
| 4 | 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | Ethyl 2-mercaptoacetate | Thiolation product | 67 | nih.gov |
Strategic Introduction of Specific Substituents, including Trifluoromethyl and Indoleninyl Moieties
The incorporation of specific chemical groups, such as trifluoromethyl and indoleninyl moieties, can significantly influence the physicochemical and biological properties of the pyrimido[1,2-b]indazole scaffold.
Trifluoromethyl Group Introduction: A direct and efficient method for synthesizing 2-(trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one derivatives involves the cyclocondensation of 3-aminoindazoles with ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.govnih.gov The reaction is typically carried out in a mixture of methanol (B129727) and phosphoric acid (MeOH/H₃PO₄) at reflux, affording the products in good to excellent yields. nih.govmdpi.com This approach is compatible with a range of substituted 3-aminoindazoles, allowing for the creation of a library of trifluoromethylated analogs. nih.gov
Indoleninyl Moiety Introduction: A series of pyrimido[1,2-b]indazoles featuring indolenine moieties has been synthesized via a simple condensation reaction. nih.govnih.gov This method involves reacting substituted diformyl indolenines with 3-amino-1H-indazoles in the presence of acetic acid. nih.govrsc.org The process is characterized by its operational simplicity, broad substrate scope, and good functional group compatibility, with yields reaching up to 94%. nih.govum.edu.my The reaction works well with 3-amino-1H-indazoles bearing both electron-withdrawing groups like trifluoromethyl and electron-donating groups like methoxy. rsc.org
| Reaction Type | Key Reagents | Catalyst/Solvent | Yield Range (%) | Reference |
| Trifluoromethylation | 3-Aminoindazoles, Ethyl 4,4,4-trifluoro-3-oxobutanoate | MeOH / H₃PO₄ | 35-75 | nih.govmdpi.com |
| Indoleninyl Substitution | Diformyl indolenines, 3-Amino-1H-indazoles | Acetic Acid / Ethanol | 47-94 | nih.govrsc.orgresearchgate.net |
Preparation of Halogenated Pyrimido[1,2-b]indazole Building Blocks
Halogenated pyrimido[1,2-b]indazoles are crucial intermediates, serving as versatile building blocks for further functionalization via cross-coupling and nucleophilic substitution reactions. nih.govnih.gov The synthesis of 4-chloro derivatives is a key step in many synthetic routes.
The conversion of 2-trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-one derivatives into their corresponding 4-chloro analogs is achieved by treatment with phosphorus oxychloride (POCl₃) at reflux. nih.govmdpi.com The reaction is generally complete within a few hours and provides the chlorinated products in good to excellent yields. nih.gov This chlorination has been successfully applied to substrates with and without substituents on the indazole ring. Unsubstituted derivatives have been isolated in yields of 78-85%, while those with withdrawing groups such as Cl, F, CF₃, and NO₂ have been obtained in yields as high as 98%. nih.govmdpi.com Similarly, brominated pyrimido[1,2-b]indazol-2-ones have been prepared and used as starting materials for Suzuki-Miyaura reactions. nih.gov
| Substrate (R group on indazole ring) | Reagent | Yield of 4-chloro product (%) | Reference |
| H | POCl₃ | 78-85 | nih.govmdpi.com |
| Cl | POCl₃ | 98 | nih.govmdpi.com |
| F | POCl₃ | 90 | nih.govmdpi.com |
| CF₃ | POCl₃ | 76 | nih.govmdpi.com |
| NO₂ | POCl₃ | 70 | nih.govmdpi.com |
Optimization of Reaction Conditions and Investigations into Synthetic Mechanisms
Optimizing reaction conditions and understanding the underlying synthetic mechanisms are essential for developing efficient and reliable protocols for pyrimido[1,2-b]indazole synthesis.
Screening of reaction conditions has been shown to significantly improve product yields. For the synthesis of indoleninyl-substituted derivatives, an investigation into the effects of temperature and acid catalysis revealed that heating the reaction at 78 °C in the presence of acetic acid substantially increased the reaction efficiency. nih.gov
A plausible mechanism for the acid-catalyzed condensation reaction to form indoleninyl-pyrimido[1,2-b]indazoles has been proposed. nih.govrsc.org The process begins with a mono-condensation between the diformyl indolenine and 3-amino-1H-indazole. Subsequent protonation of the remaining aldehyde group facilitates an intramolecular cyclization, where the pyrazole nitrogen attacks the carbocation center to form the fused pyrimidine ring. The final steps involve deprotonation and dehydration to yield the aromatic product. nih.govrsc.org
In the synthesis of 3,4-diarylpyrimido[1,2-b]indazole derivatives, an iron-catalyzed intermolecular epoxide ring-opening reaction was found to alter the conventional annulation sequence. rsc.orgscribd.com This indicates that the free primary amino group of the 3-aminoindazole reacts preferentially with the styrene oxide before condensation with the aromatic aldehyde. rsc.org
Contemporary Challenges and Innovations in Pyrimido[1,2-b]indazole Synthesis
Despite recent progress, the synthesis of pyrimido[1,2-b]indazoles faces challenges, primarily due to the limited number of documented synthetic strategies, which restricts the generation of structurally diverse derivatives. nih.govnih.govrsc.org
To address these limitations, significant innovations have emerged. One-pot, three-component reactions have become a prominent strategy for efficiently constructing the tricyclic core. nih.govrsc.org For example, a copper-catalyzed reaction involving 1H-indazol-3-amine, various aldehydes, and acetylenes provides a direct route to highly functionalized pyrimido[1,2-b]indazoles. rsc.org Another innovative approach is the (3+2+1) three-component cyclization of 3-aminoindazoles, ketones, and N,N-dimethylaminoethanol, which serves as a one-carbon synthon. researchgate.net
Furthermore, the development of visible-light-mediated syntheses represents a move towards more sustainable and green chemistry. researchgate.netresearchgate.net These methods offer alternative energy sources to drive the desired chemical transformations. The regioselective synthesis of 3,4-diarylpyrimido[1,2-b]indazoles enabled by an iron-catalyzed ring-opening of epoxides is another novel strategy that expands the toolkit for accessing this important scaffold. rsc.orgscribd.com These contemporary approaches are crucial for overcoming existing synthetic hurdles and expanding the chemical space of pyrimido[1,2-b]indazole derivatives for future applications.
Biological Activity and Molecular Pharmacology of Pyrimido 1,2 B Indazole Derivatives
Enzyme Modulation and Inhibition Profiles
Pyrimido[1,2-b]indazole derivatives have been primarily investigated for their inhibitory effects on key enzymes implicated in neurological disorders and other diseases. The core structure serves as a versatile template for developing selective inhibitors.
Monoamine Oxidase (MAO) Inhibition, with a Focus on MAO-B Isoform Selectivity
A significant area of research for pyrimido[1,2-b]indazole derivatives has been their role as inhibitors of monoamine oxidases (MAOs), enzymes crucial for the degradation of neurotransmitters. nih.gov Elevated levels of the MAO-B isoform are associated with neurodegenerative conditions like Parkinson's disease, making selective MAO-B inhibitors a valuable therapeutic strategy. Current time information in Jakarta, ID.
In one extensive study, a library of pyrimido[1,2-b]indazole derivatives (referred to as 4a-t) was synthesized and evaluated for their ability to inhibit both human MAO-A and MAO-B. Current time information in Jakarta, ID.semanticscholar.org The findings revealed that these compounds are highly selective inhibitors of the MAO-B isoform, with several derivatives demonstrating inhibitory activity in the nanomolar to submicromolar range while showing no significant inhibition of MAO-A. Current time information in Jakarta, ID. The inhibition was determined to be reversible and competitive, as confirmed by kinetic studies. nih.govsemanticscholar.org Notably, compounds that lacked an aromatic substituent on the tricyclic core were largely inactive, highlighting a key structural requirement for activity. Current time information in Jakarta, ID.
One particular analog, 4i , not only showed potent MAO-B inhibition but also demonstrated neuroprotective properties by protecting human neuroblastoma SH-SY5Y cells from 6-hydroxydopamine-induced cell death. Current time information in Jakarta, ID.semanticscholar.org This suggests the potential of this chemical series as antiparkinsonian agents. semanticscholar.org
| Compound | hMAO-B IC50 (µM) | Note |
|---|---|---|
| 4a-t (series) | Nanomolar to submicromolar range | Selectively inhibited hMAO-B over hMAO-A. Current time information in Jakarta, ID. |
| 4i | Data not specified in abstract | Showed neuroprotective effects against 6-hydroxydopamine-induced cell death. semanticscholar.org |
Phosphodiesterase 10A (PDE10A) Inhibition
Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the brain, and its inhibition is considered a promising approach for treating neurological and psychiatric disorders by increasing levels of the second messengers cAMP and cGMP. nih.gov Pyrimido[1,2-b]indazoles have been identified as potent inhibitors of PDE10A. mdpi.comnih.gov
Through a fragment-based drug discovery (FBDD) approach, researchers identified a pyrazolopyridine fragment that bound to the active site of the PDE10A enzyme. nih.govnih.gov Structure-activity relationship (SAR) studies based on this initial hit led to the discovery of a novel and potent pyrimido[1,2-b]indazole derivative, compound 13 , which exhibited good physicochemical properties. nih.gov This discovery underscores the potential of the pyrimido[1,2-b]indazole scaffold in the development of treatments for disorders like schizophrenia. nih.gov
| Compound | Target | Note |
|---|---|---|
| 13 | PDE10A | Discovered via fragment-based drug discovery; possesses good physicochemical properties. nih.gov |
Pantothenate Kinase Inhibition
The inhibition of pantothenate kinases has been noted as one of the potential biological activities of the pyrimido[1,2-b]indazole scaffold. mdpi.com However, detailed research findings, including specific inhibitory data and the particular derivatives tested against this enzyme, were not available in the reviewed literature. Further investigation is required to substantiate and characterize this activity.
Exploration of Other Kinase Inhibitory Potentials, including Pim-1, Pim-2, Pim-3, EZH2/1, and CYP11B2
While the pyrimido[1,2-b]indazole core is a privileged structure in medicinal chemistry, specific research detailing its inhibitory activity against the Pim kinases, EZH1/2, and CYP11B2 is limited. However, related heterocyclic systems have been extensively studied as inhibitors for these targets.
Pim Kinases: The Pim serine/threonine kinases (Pim-1, Pim-2, Pim-3) are recognized targets in cancer therapy. nih.govnih.gov Studies have identified potent inhibitors based on different, yet related, heterocyclic cores such as imidazo[1,2-b]pyridazines, semanticscholar.org 3-(pyrazin-2-yl)-1H-indazoles, nih.govresearchgate.net and other indazole derivatives. nih.gov These findings suggest that nitrogen-rich fused heterocycles are a viable starting point for Pim kinase inhibitor design, though specific data on pyrimido[1,2-b]indazoles are not presently available.
EZH2/1: The histone methyltransferases EZH2 and EZH1 are key components of the Polycomb Repressive Complex 2 (PRC2) and are targets for cancer therapy. nih.gov A number of potent EZH2 and dual EZH1/2 inhibitors have been developed, many of which feature an indole (B1671886) or indazole core, often combined with a pyridone motif. researchgate.netnih.govresearchgate.net This highlights the utility of the indazole substructure in targeting these epigenetic enzymes, but direct inhibition by the fused pyrimido[1,2-b]indazole system has not been specifically reported.
CYP11B2 (Aldosterone Synthase): Inhibition of CYP11B2 is a strategy for treating hypertension and other cardiovascular disorders. nih.gov Research in this area has led to the development of selective inhibitors based on both pyrimidine (B1678525) nih.gov and indazole scaffolds, nih.gov demonstrating the potential of these individual components to effectively target the enzyme. However, studies on the combined pyrimido[1,2-b]indazole ring system for CYP11B2 inhibition were not found.
Anticancer and Antiproliferative Research Endeavors
The pyrimido[1,2-b]indazole scaffold is recognized for its potential in developing anticancer agents. mdpi.com Research has demonstrated that derivatives of this class exhibit promising antiproliferative activity against various cancer cell lines.
In one study, a series of novel pyrimido[1,2-b]indazoles were synthesized and evaluated for their in vitro anticancer activity. researchgate.netresearchgate.net Specific examples from this series showed promising results against A-549 lung cancer cell lines, with activity reported to be more effective than the standard anticancer drug Etoposide. researchgate.netresearchgate.net These findings validate the pyrimido[1,2-b]indazole structure as a promising template for the development of new antineoplastic agents.
Molecular Mechanisms of Apoptosis Induction, including Caspase-3/7 Activation
Apoptosis, or programmed cell death, is a critical mechanism by which anticancer agents exert their effects. A key step in this process is the activation of effector caspases, such as caspase-3 and caspase-7. While related heterocyclic compounds have been shown to induce apoptosis through this pathway, specific studies demonstrating this mechanism for the pyrimido[1,2-b]indazole scaffold are not detailed in the available research. For instance, certain indazole derivatives have been found to promote apoptosis in breast cancer cells through the upregulation of cleaved caspase-3. nih.gov Similarly, some pyrimidine-based compounds have been shown to induce apoptosis via caspase-3/7 activation in liver cancer cells. nih.gov These examples from related structures suggest a potential mechanism of action, but direct evidence linking pyrimido[1,2-b]indazoles to caspase-3/7 activation requires further dedicated investigation.
Based on the available scientific literature, there is a significant lack of specific research data for the chemical compound 2,4-Dimethylpyrimido[1,2-b]indazole. The provided outline for the article references biological activities and therapeutic potentials that are characteristic of the broader class of pyrimido[1,2-b]indazole derivatives, but not specifically for the 2,4-dimethyl substituted variant.
Therefore, this article cannot be generated with a sole focus on this compound as per the instructions, due to the absence of specific findings related to its DNA interaction, effects on tumor angiogenesis, antimicrobial properties, and neuroprotective potential.
Scientific research has, however, extensively explored the pharmacological activities of the general pyrimido[1,2-b]indazole scaffold. Should you be interested in an article on the broader class of Pyrimido[1,2-b]indazole Derivatives , information is available and could be structured around the provided outline. This would include research findings on various derivatives within this class and their documented biological activities.
Structure Activity Relationship Sar Investigations of 2,4 Dimethylpyrimido 1,2 B Indazole Analogues
Identification of Crucial Structural Motifs for Enhanced Biological Potency
Research into pyrimido[1,2-b]indazole derivatives has highlighted the importance of specific structural motifs for their biological efficacy. The core tricyclic skeleton of pyrimido[1,2-b]indazole is a key pharmacophore, with various studies indicating its significance in exerting biological effects. rsc.orgmdpi.com For instance, the presence of a trifluoromethyl group has been identified as a crucial substituent in enhancing the anticancer activity of these compounds. lookchem.com
The strategic placement of substituents on this core structure is paramount. For example, in a series of novel pyrimido[1,2-b]indazoles, the introduction of a 3,4,5-trimethoxyphenyl moiety was found to be favorable for antiproliferative activity. nih.gov This suggests that the electronic and steric properties of the substituents play a vital role in the interaction of these molecules with their biological targets. Furthermore, the indazole ring system itself is a well-established pharmacophore in medicinal chemistry, known to contribute to a range of biological activities. caribjscitech.com The fusion of the pyrimidine (B1678525) ring to the indazole core creates a rigid structure that can be further functionalized to optimize biological potency. rsc.org
Systematic Analysis of Substituent Modifications on Biological Activity and Selectivity
The biological activity and selectivity of 2,4-dimethylpyrimido[1,2-b]indazole analogues can be finely tuned through systematic modifications of their chemical structure. These modifications can be broadly categorized into changes within the core ring systems and alterations to the side chains and aryl or heteroaryl substituents.
Modifications to the indazole and pyrimidine rings of the pyrimido[1,2-b]indazole scaffold have been shown to significantly impact biological activity. For example, the introduction of substituents on the indazole ring can influence the electronic properties of the entire molecule, thereby affecting its interaction with biological targets. Studies have shown that both electron-donating and electron-withdrawing groups on the indazole moiety can modulate the anticancer activity of these compounds. mdpi.com
Specifically, the synthesis of a series of trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives demonstrated that substitutions at various positions of the indazole ring, such as with chloro, fluoro, and nitro groups, were well-tolerated and led to the successful formation of the desired products. mdpi.com These modifications provide a platform for further diversification and optimization of the pharmacological profile. The pyrimidine ring also offers multiple sites for modification. The introduction of different functional groups at the 2 and 4-positions of the pyrimidine ring has been a key strategy in the development of pyrimido[1,2-b]indazole analogues with improved potency and selectivity.
The substitution of side chains and aryl or heteroaryl groups on the pyrimido[1,2-b]indazole core is a critical aspect of SAR studies. The nature and position of these substituents can have a profound effect on the pharmacological properties of the resulting analogues.
For instance, the introduction of an indolenine moiety at the 4-position of the pyrimido[1,2-b]indazole scaffold has been explored, leading to a new series of compounds with potential for drug screening. nih.govnih.govrsc.org This highlights the versatility of the pyrimido[1,2-b]indazole core in accommodating bulky substituents. Furthermore, the attachment of various aryl and heteroaryl groups can influence the compound's solubility, lipophilicity, and ability to form specific interactions with biological targets. Research has shown that substitutions with phenyl and phenol (B47542) moieties can lead to remarkable improvements in anticancer activity. jchemlett.com
A study on novel indazole derivatives as tubulin polymerization inhibitors revealed that a 3,4,5-trimethoxyphenyl moiety was a preferred substituent for potent antiproliferative activity. nih.gov This underscores the importance of the electronic and steric properties of the aryl substituent in dictating the biological outcome. The systematic variation of these substituents allows for the fine-tuning of the pharmacological profile to achieve desired levels of activity and selectivity. lookchem.com
Cheminformatics and Data-Driven Approaches in SAR Elucidation
In modern drug discovery, cheminformatics and data-driven approaches play a pivotal role in elucidating SAR. These computational tools enable the analysis of large datasets of chemical structures and their corresponding biological activities to identify key patterns and relationships.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jchemlett.com In the context of this compound analogues, QSAR models have been developed to predict their anticancer activity. lookchem.comnih.gov
These models are typically built using a training set of compounds with known activities and then validated using an external test set to assess their predictive power. jchemlett.com A robust QSAR model can provide valuable insights into the structural features that are important for activity and can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. jchemlett.com For example, a QSAR study on pyrimido[1,2-b]indazoles identified key molecular descriptors that correlate with their anticancer activity against A-549 cell lines. nih.gov The reliability of these models is often assessed using various statistical metrics, such as the cross-validated coefficient (q²) and the correlation coefficient (r²). researchgate.net
A deeper understanding of SAR can be achieved by correlating the experimental data with the molecular interactions of the compounds at their protein binding sites. For pyrimido[1,2-b]indazole analogues with anticancer activity, tubulin is a key biological target. nih.govnih.gov Molecular docking studies can be employed to predict the binding mode of these compounds within the colchicine (B1669291) binding site of tubulin. nih.gov
These studies can reveal crucial hydrogen bonding and hydrophobic interactions that contribute to the binding affinity. For example, research has shown a good correlation between the estimated binding energies from docking studies and the experimentally determined inhibitory potencies of pyrimido[1,2-b]indazoles. nih.gov By visualizing the binding poses of active and inactive compounds, researchers can rationalize the observed SAR and identify specific structural modifications that are likely to enhance binding affinity and, consequently, biological activity. This integration of experimental SAR data with computational modeling provides a powerful tool for the rational design of novel and more effective tubulin inhibitors based on the pyrimido[1,2-b]indazole scaffold. nih.govmdpi.com
Computational and Theoretical Studies on 2,4 Dimethylpyrimido 1,2 B Indazole Systems
Molecular Docking Simulations for Predicting Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pensoft.net In the context of 2,4-dimethylpyrimido[1,2-b]indazole and its derivatives, molecular docking is instrumental in predicting their interaction with biological targets, such as proteins and enzymes.
For instance, studies on related pyrimido[1,2-b]indazole systems have utilized molecular docking to investigate their potential as anticancer agents. lookchem.com In one such study, derivatives were docked into the active site of tubulin, a protein crucial for cell division and a common target for cancer therapy. lookchem.com The docking results revealed key amino acid residues involved in the binding, such as Gln 11, Ala 12, and Ser 140, providing a structural basis for the observed activity. lookchem.com The binding affinity, often expressed as a docking score or binding energy, helps in ranking potential drug candidates. pensoft.netresearchgate.net For example, a lower binding energy generally indicates a more stable protein-ligand complex. pensoft.net
The process typically involves preparing the 3D structures of both the ligand (the pyrimido[1,2-b]indazole derivative) and the target protein. pensoft.net The ligand's conformational space is explored to find the best fit within the protein's binding pocket. pensoft.net Software like AutoDock is commonly employed for these simulations. researchgate.netnih.gov The insights gained from molecular docking, such as binding modes and energies, are crucial for structure-activity relationship (SAR) studies, guiding the design of new derivatives with improved potency and selectivity. lookchem.com
| Aspect | Description | Relevance to this compound |
| Purpose | Predicts the binding orientation and affinity of a ligand to a biological target. | Identifies potential therapeutic targets and guides the design of new derivatives. |
| Methodology | Involves preparing 3D structures of the ligand and target, and using software to find the optimal binding pose. pensoft.net | Allows for virtual screening of a library of derivatives against a specific target. |
| Key Outputs | Binding energy/score, binding pose, and identification of interacting amino acid residues. lookchem.comresearchgate.net | Provides a rational basis for understanding structure-activity relationships. |
| Common Software | AutoDock, Smina. pensoft.netresearchgate.netnih.gov | Facilitates the computational analysis of ligand-target interactions. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic picture of the ligand-target complex. MD simulations track the movements of atoms and molecules over time, offering insights into the conformational flexibility and stability of the complex. pensoft.netnih.gov
For a system like this compound bound to a target protein, MD simulations can reveal how the ligand and protein adapt to each other. pensoft.net These simulations can confirm the stability of the binding mode predicted by docking and identify any significant conformational changes that might occur. Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) are analyzed to assess the stability of the complex over the simulation time. pensoft.net
MD simulations can also be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. pensoft.net Techniques like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are used for these calculations. pensoft.net The results from MD simulations are crucial for validating docking results and for gaining a deeper understanding of the dynamic nature of ligand-receptor interactions. nih.gov
Quantum Chemical Calculations, including Density Functional Theory (DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like this compound. nih.govnih.gov DFT methods provide a good balance between accuracy and computational cost, making them suitable for studying relatively large molecules. nih.gov
Analysis of Electronic Structure and Derived Reactivity Parameters
DFT calculations can be used to determine a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties. nih.govnih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov A large HOMO-LUMO gap suggests high stability. researchgate.net
Other reactivity descriptors that can be derived from DFT calculations include electronegativity, chemical hardness, and global softness. These parameters help in understanding the molecule's susceptibility to electrophilic and nucleophilic attacks. nih.gov The Molecular Electrostatic Potential (MEP) surface is another valuable output, which visually represents the charge distribution and helps in identifying regions prone to electrophilic and nucleophilic reactions. nih.gov
| Parameter | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. nih.gov | Indicates chemical reactivity and kinetic stability. nih.gov |
| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons. | Helps predict the direction of charge transfer in a reaction. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | A harder molecule is less reactive. |
| Global Softness (S) | The reciprocal of chemical hardness. | A softer molecule is more reactive. |
Theoretical Examination of Tautomerism and Thermodynamic Stability within the Indazole Moiety
The indazole core of the pyrimido[1,2-b]indazole system can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers. researchgate.net The relative stability of these tautomers is crucial as it can significantly influence the molecule's chemical and biological properties. researchgate.net Theoretical calculations, particularly DFT, are highly effective in determining the relative energies of these tautomers and predicting the most stable form. mdpi.com
Studies on indazole and its derivatives have shown that the 1H-tautomer is generally the more thermodynamically stable form. researchgate.net However, the stability can be influenced by factors such as substitution patterns and the solvent environment. researchgate.net Computational studies can model these effects and provide a detailed understanding of the tautomeric equilibrium. For example, calculations can reveal how intramolecular and intermolecular hydrogen bonds can stabilize a particular tautomer. researchgate.net
Theoretical Insights into Reaction Mechanisms and Regioselectivity in Synthetic Pathways
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of this compound and its derivatives, theoretical calculations can be used to investigate the reaction pathways, identify transition states, and determine activation energies. This information is invaluable for understanding the regioselectivity observed in many synthetic routes.
For example, in the synthesis of pyrimido[1,2-b]indazoles from 3-aminoindazoles, different reaction conditions can lead to the formation of different isomers. researchgate.netbohrium.com Theoretical studies can model the reaction intermediates and transition states for different possible pathways, helping to explain why a particular regioisomer is favored under specific conditions. researchgate.net This understanding allows for the optimization of reaction conditions to achieve higher yields of the desired product. The mechanisms of various cyclization and annulation reactions used to construct the pyrimido[1,2-b]indazole skeleton have been investigated using computational methods. researchgate.net
In Silico ADMET Predictions for Research and Development Scoping
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of potential drug candidates. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are widely used for this purpose. nih.govmdpi.com These tools use computational models to predict various properties of a molecule, such as its oral bioavailability, blood-brain barrier penetration, and potential toxicity. nih.gov
For this compound and its derivatives, ADMET prediction can help in identifying potential liabilities early in the development process. mdpi.com For example, predictions can indicate whether a compound is likely to have poor absorption or to be a substrate for metabolic enzymes. nih.gov This information allows medicinal chemists to prioritize compounds for further development and to design new derivatives with improved ADMET profiles. Various online platforms and software are available for performing these predictions. mdpi.comnih.gov
| Property | Description | Importance in Drug Development |
| Absorption | Prediction of oral bioavailability and intestinal absorption. nih.gov | Determines how much of the drug enters the bloodstream after oral administration. |
| Distribution | Prediction of blood-brain barrier penetration and plasma protein binding. mdpi.com | Influences where the drug goes in the body and how much is available to act on its target. |
| Metabolism | Prediction of interaction with cytochrome P450 enzymes. | Determines how the drug is broken down in the body, affecting its half-life. |
| Excretion | Prediction of the route of elimination from the body. | Affects the dosing regimen. |
| Toxicity | Prediction of potential adverse effects, such as mutagenicity and carcinogenicity. nih.gov | Crucial for ensuring the safety of the drug candidate. |
Future Research Trajectories and Interdisciplinary Opportunities
Development of Novel and Sustainable Synthetic Routes for Pyrimido[1,2-b]indazole Derivatives
The synthesis of pyrimido[1,2-b]indazole derivatives has traditionally relied on cyclocondensation reactions between 3-aminoindazoles and various carbonyl compounds. mdpi.comnih.gov However, the demand for more efficient, environmentally friendly, and diverse synthetic methodologies has spurred the development of novel and sustainable routes.
Recent advancements have focused on multicomponent reactions (MCRs), which offer a powerful tool for constructing complex molecules in a single step, thereby increasing efficiency and reducing waste. researchgate.netrsc.org For instance, a one-pot, three-component reaction of 1H-indazol-3-amine, aldehydes, and alkynes has been developed for the synthesis of highly functionalized pyrimido[1,2-b]indazoles. rsc.org Another innovative approach involves a [3+2+1] three-component annulation process using 3-aminoindazoles and two molecules of ketones. researchgate.net Furthermore, a metal/additive-free annulation with enaminones, 3-aminoindazoles, and Selectfluor provides a straightforward route to fluorinated pyrimido[1,2-b]indazole derivatives. acs.org
The principles of green chemistry are also being integrated into the synthesis of these compounds. Sonochemical synthesis, which utilizes ultrasound irradiation, has been employed for the three-component reaction of 3-amino-1H-indazole, a terminal alkyne, and formaldehyde, offering an atom-efficient process. researchgate.netresearchgate.net Visible-light-induced reactions represent another green and novel multicomponent approach for the synthesis of these derivatives. researchgate.net These sustainable methods not only minimize the environmental impact but also provide access to a wider range of structurally diverse pyrimido[1,2-b]indazoles for biological screening.
| Synthetic Strategy | Key Features | Reactants | Reference(s) |
| Multicomponent Reactions (MCRs) | One-pot synthesis, high efficiency | 1H-indazol-3-amine, aldehydes, alkynes | rsc.org |
| [3+2+1] Annulation | Novel three-component process | 3-aminoindazoles, ketones | researchgate.net |
| Metal/Additive-Free Annulation | Synthesis of fluorinated derivatives | Enaminones, 3-aminoindazoles, Selectfluor | acs.org |
| Sonochemical Synthesis | Atom-efficient, green chemistry | 3-amino-1H-indazole, terminal alkyne, formaldehyde | researchgate.netresearchgate.net |
| Visible-Light-Induced Reaction | Green and novel approach | - | researchgate.net |
Identification of Underexplored Biological Targets and Emerging Therapeutic Areas
While pyrimido[1,2-b]indazole derivatives have shown promise as anticancer, anti-inflammatory, and neuroprotective agents, a vast landscape of biological targets remains to be explored. mdpi.comresearchgate.netnih.gov Future research should focus on identifying and validating novel molecular targets to unlock the full therapeutic potential of this scaffold.
One promising area is the inhibition of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the brain. mdpi.comjst.go.jp Inhibition of PDE10A is considered a potential therapeutic strategy for neurological and psychiatric disorders like schizophrenia. jst.go.jp Fragment-based drug discovery (FBDD) has been successfully employed to identify pyrimido[1,2-b]indazole derivatives as potent PDE10A inhibitors. jst.go.jp
Another key target is monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine. nih.govbohrium.com Selective MAO-B inhibitors are used in the management of Parkinson's disease. bohrium.com A library of (hetero)aryl derivatives of pyrimido[1,2-b]indazoles has been synthesized and shown to selectively inhibit human MAO-B in a reversible and competitive manner. nih.govbohrium.com Notably, selected derivatives also exhibited neuroprotective effects in cellular models of Parkinson's disease. nih.gov
The anti-inflammatory potential of this class of compounds has been investigated through in silico docking studies targeting TNF-α. researchgate.netresearchgate.net This suggests that pyrimido[1,2-b]indazoles could be developed as novel anti-inflammatory agents. Furthermore, some derivatives have been shown to bind to DNA, indicating their potential as cytotoxic agents targeting DNA for cancer therapy. dntb.gov.uaresearchgate.net
| Biological Target | Therapeutic Area | Key Findings | Reference(s) |
| Phosphodiesterase 10A (PDE10A) | Schizophrenia, Neurological Disorders | Potent inhibition identified through FBDD. | mdpi.comjst.go.jp |
| Monoamine Oxidase B (MAO-B) | Parkinson's Disease | Selective and reversible inhibition with neuroprotective activity. | nih.govbohrium.com |
| TNF-α | Inflammation | Potential inhibitors identified through in silico docking. | researchgate.netresearchgate.net |
| DNA | Cancer | Minor groove binding with cytotoxic potential. | dntb.gov.uaresearchgate.net |
Application of Advanced Computational Methodologies for Rational Drug Design and Discovery
Advanced computational methodologies are becoming indispensable tools in modern drug discovery, enabling the rational design and optimization of novel therapeutic agents. nih.govwiley.com These in silico approaches can significantly accelerate the identification of lead compounds and provide valuable insights into their mechanism of action at the molecular level.
Molecular docking is a widely used technique to predict the binding mode and affinity of small molecules to a biological target. nih.gov This has been applied to pyrimido[1,2-b]indazoles to study their interactions with targets like TNF-α and to understand the structure-activity relationships (SAR) for MAO-B inhibition. researchgate.netbohrium.com
Quantitative Structure-Activity Relationship (QSAR) studies are another powerful tool to correlate the chemical structure of compounds with their biological activity. By developing robust 2D and 3D-QSAR models, it is possible to predict the activity of new derivatives and guide the design of more potent compounds.
Virtual screening of large compound libraries is an efficient method for identifying novel hits with desired pharmacological properties. nih.gov This approach can be used to explore the vast chemical space of pyrimido[1,2-b]indazole derivatives and identify candidates for specific biological targets. These computational techniques, in synergy with experimental studies, will be crucial for the rational design of the next generation of pyrimido[1,2-b]indazole-based drugs.
Synergistic Research Approaches Bridging Medicinal Chemistry with Materials Science
The unique structural and photophysical properties of pyrimido[1,2-b]indazoles open up exciting opportunities for their application beyond medicinal chemistry, particularly in the field of materials science. rsc.orgnih.gov The fused aromatic system of these compounds can give rise to interesting fluorescence and photophysical characteristics.
For instance, certain 3-oxo-pyrimido[1,2-b]indazoles have been found to exhibit strong yellow fluorescence in various solvents. researchgate.net This intrinsic fluorescence makes them potential candidates for use as organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and sensors.
Furthermore, some pyrimido[1,2-b]indazole derivatives have been shown to display aggregation-induced emission (AIE) characteristics. acs.org AIE is a phenomenon where non-emissive molecules in solution become highly emissant upon aggregation, which has significant applications in the development of advanced materials for optoelectronics and bio-sensing.
The synergy between medicinal chemistry and materials science can lead to the development of theranostic agents, where the pyrimido[1,2-b]indazole core serves as both a therapeutic agent and an imaging probe. This interdisciplinary approach holds immense potential for creating novel materials with dual functionalities for a wide range of applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,4-dimethylpyrimido[1,2-b]indazole, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via cyclocondensation of 3-aminoindazoles with α,β-unsaturated ketones or ketoesters. For example, trifluoromethylated derivatives are prepared by reacting 3-aminoindazoles with ethyl 4,4,4-trifluoro-3-oxobutanoate under reflux in ethanol, achieving yields of 35–98% depending on substituents . Optimization involves adjusting catalysts (e.g., POCl₃ for chlorination ), solvent systems (dioxane/H₂O for Suzuki coupling ), and temperature (90°C for cross-coupling reactions ).
Q. How is regioselectivity controlled during the synthesis of pyrimido[1,2-b]indazole derivatives?
- Methodology : Regioselectivity is influenced by substituents on the 3-aminoindazole core and reaction conditions. For instance, electron-withdrawing groups (e.g., NO₂, CF₃) on the indazole ring favor cyclization at specific positions. I₂-DMSO-mediated [4+2] cyclization enables substrate-controlled regioselectivity, yielding 2,3- or 2,4-disubstituted derivatives . NMR and X-ray crystallography are critical for confirming regiochemistry .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound derivatives?
- Methodology : Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and regioselectivity .
- X-ray crystallography : For unambiguous structural determination, as demonstrated for silver(I) complexes of related indazoles .
- High-resolution mass spectrometry (HRMS) : To verify molecular formulas .
- Thermogravimetric analysis (TGA) : For stability assessment under thermal stress .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be applied to functionalize 4-chloro-pyrimido[1,2-b]indazole derivatives?
- Methodology : 4-Chloro derivatives (e.g., 3a–h) undergo coupling with aryl boronic acids using PdCl₂(PPh₃)₂ (10 mol%) in dioxane/H₂O (4:1) at 90°C. This introduces aryl groups at the C-4 position with yields >70% . Substrates with electron-withdrawing substituents (e.g., CF₃, NO₂) require longer reaction times but maintain compatibility .
Q. What strategies resolve contradictions in yield variations during cyclocondensation reactions?
- Case Study : Yields range from 35% (3-amino-1H-pyrazolo[3,4-b]pyrazine) to 98% (chlorinated derivatives with Cl substituents) . Low yields are attributed to steric hindrance or electronic effects. Mitigation includes:
- Pre-activation : Using POCl₃ to convert ketones to chlorides before cyclization .
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency for sterically hindered substrates .
Q. How are pyrimido[1,2-b]indazoles evaluated for antimicrobial activity, particularly against Staphylococcus aureus biofilms?
- Protocol : Derivatives are tested against methicillin-resistant S. aureus (MRSA) using:
- Minimum biofilm inhibitory concentration (MBIC) : Assessed via crystal violet staining .
- Planktonic growth assays : To differentiate biofilm-specific vs. general antimicrobial effects .
- Hit compounds (e.g., indolenine-substituted derivatives) show MBIC values ≤8 μg/mL, significantly lower than growth inhibition thresholds .
Q. What computational methods support the design of MAO-B inhibitors based on pyrimido[1,2-b]indazole scaffolds?
- Methodology : Density functional theory (DFT) studies predict binding interactions with MAO-B active sites. Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations validate competitive inhibition mechanisms . Derivatives with para-substituted aryl groups exhibit enhanced binding affinity due to π-π stacking with FAD cofactors .
Methodological Considerations
- Handling Air-Sensitive Reagents : Use Schlenk lines for reactions requiring anhydrous conditions (e.g., Suzuki coupling ).
- Scalability : Gram-scale synthesis of 4-chloro derivatives is achievable via POCl₃-mediated chlorination .
- Green Chemistry : I₂-DMSO systems enable metal-free, additive-free cyclization with minimal waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
